molecular formula C19H19N3O B12375683 Goshuyuamide I

Goshuyuamide I

Cat. No.: B12375683
M. Wt: 305.4 g/mol
InChI Key: MWTCEIFXSZZCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Goshuyuamide I is an alkaloid compound isolated from the fruits of Euodia rutaecarpa, a plant commonly used in traditional Chinese medicine. This compound has garnered interest due to its potential analgesic properties and its role in various pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Goshuyuamide I involves the cyclization of tert-butyl (2-cyanoaryl)carbamates using readily accessible Boc-protected o-amino nitriles. The reaction proceeds smoothly at room temperature using one equivalent of hydrogen peroxide under basic conditions . This method is compatible with a variety of aromatic and heteroaromatic substrates with different functional groups.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the extraction and isolation from the fruits of Euodia rutaecarpa. The process typically includes solvent extraction, followed by purification steps such as chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Goshuyuamide I undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: Reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide under basic conditions.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Catalysts like palladium or specific acids/bases depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

Goshuyuamide I has a wide range of scientific research applications:

Mechanism of Action

Goshuyuamide I exerts its effects through multiple molecular targets and pathways. It has been shown to interact with key proteins involved in inflammation and neurodegeneration, such as NF-κB, STAT3, and JUN. These interactions modulate signaling pathways like IL-17, TNF, and MAPK, contributing to its analgesic and neuroprotective properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Goshuyuamide I stands out due to its specific molecular interactions and higher binding affinities to key proteins compared to other similar compounds. This makes it a promising candidate for further research and development in therapeutic applications .

Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

[2-(methylamino)phenyl]-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone

InChI

InChI=1S/C19H19N3O/c1-20-16-8-4-3-7-15(16)19(23)22-11-10-14-13-6-2-5-9-17(13)21-18(14)12-22/h2-9,20-21H,10-12H2,1H3

InChI Key

MWTCEIFXSZZCBO-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1C(=O)N2CCC3=C(C2)NC4=CC=CC=C34

Origin of Product

United States

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